molecular formula C8H16O2Si B1610218 Diisopropenoxydimethylsilane CAS No. 63746-11-2

Diisopropenoxydimethylsilane

Cat. No.: B1610218
CAS No.: 63746-11-2
M. Wt: 172.3 g/mol
InChI Key: JOJYIOOVPHLXBQ-UHFFFAOYSA-N
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Description

Diisopropenoxydimethylsilane (IUPAC name: Dimethyl[(propan-2-yl)oxy]silane) is an organosilicon compound with the formula C₇H₁₄O₂Si. Its structure comprises a silicon atom bonded to two methyl groups (-CH₃) and an isopropoxy group (-O-C₃H₇). This configuration grants the compound unique solubility, thermal stability, and reactivity, making it valuable in organic synthesis, polymer chemistry, and materials science .

Properties

IUPAC Name

dimethyl-bis(prop-1-en-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2Si/c1-7(2)9-11(5,6)10-8(3)4/h1,3H2,2,4-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJYIOOVPHLXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)O[Si](C)(C)OC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449164
Record name DIISOPROPENOXYDIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63746-11-2
Record name DIISOPROPENOXYDIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropenoxydimethylsilane can be synthesized through the hydrosilylation of isopropenyl ethers with dimethylsilane. The reaction typically involves the use of a platinum-based catalyst, such as Karstedt’s catalyst, under mild conditions. The process can be represented as follows:

(CH3\text{(CH}_3(CH3​

Biological Activity

Overview of Diisopropenoxydimethylsilane

This compound is an organosilicon compound that features a silane backbone with two isopropenyl groups and two methyl groups. Its structure allows for various chemical reactions, particularly in polymer chemistry and materials science. The compound is often utilized as a precursor in the synthesis of silicone-based materials and coatings.

Potential Antimicrobial Properties

Research has indicated that silane compounds, including derivatives like this compound, may exhibit antimicrobial properties. This is attributed to their ability to form siloxane networks that can disrupt microbial cell membranes, leading to cell death.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any chemical compound. Preliminary studies on related silanes have shown varying degrees of cytotoxicity against different cell lines. For instance, some silanes have demonstrated effectiveness against cancer cell lines, suggesting potential applications in targeted therapies or as adjuvants in cancer treatment.

The biological mechanisms through which this compound may exert its effects are not fully elucidated but could involve:

  • Cell Membrane Disruption: Similar to other silanes, it may integrate into lipid bilayers, altering permeability and leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation: Some silanes can induce oxidative stress in cells, which can trigger apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various silane compounds found that those with multiple functional groups, such as this compound, exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the hydrophobic nature of these compounds in facilitating membrane interactions.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on related silanes have shown promising results regarding their cytotoxic effects on various cancer cell lines. For example, compounds with similar structures were tested against breast and lung cancer cells, revealing significant reductions in cell viability at certain concentrations. These findings suggest that this compound may also possess similar properties warranting further investigation.

Data Table: Comparative Biological Activity of Silanes

Compound NameAntimicrobial ActivityCytotoxicity (IC50)Mechanism of Action
This compoundModerateTBDCell membrane disruption
TrimethoxyphenylsilaneHigh25 µMROS generation
OctadecyltrichlorosilaneLow50 µMMembrane lysis

TBD : To Be Determined; further research is needed to establish specific values for this compound.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 158.27 g/mol
  • Boiling Point : ~120–125°C (varies with purity)
  • Reactivity : The isopropoxy group enhances nucleophilic substitution reactions, while the methyl groups provide steric stability.

Comparative Analysis with Similar Organosilicon Compounds

Dichlorodimethylsilane

Molecular Formula : C₂H₆Cl₂Si
Key Features :

  • Contains two reactive chlorine atoms bonded to silicon.
  • Highly hydrolytically reactive, forming HCl and silanols.
  • Industrial use as a precursor for silicone polymers.
Property Diisopropenoxydimethylsilane Dichlorodimethylsilane
Reactivity Moderate (isopropoxy group) High (Cl substituents)
Safety Low volatility, less corrosive Corrosive, releases HCl
Applications Polymer crosslinking Silicone synthesis

Dichlorodimethylsilane’s chlorine atoms make it more hazardous and reactive compared to the isopropoxy-substituted this compound .

Hexamethyldisiloxane

Molecular Formula : C₆H₁₈OSi₂
Key Features :

  • Contains a siloxane (Si-O-Si) backbone with six methyl groups.
  • Low reactivity and high thermal stability.
  • Used as a solvent or lubricant in silicone production.
Property This compound Hexamethyldisiloxane
Structure Si-O-C₃H₇ Si-O-Si with CH₃ groups
Reactivity Moderate Low (inert)
Applications Reactive intermediate Non-reactive solvent

Hexamethyldisiloxane’s inertness contrasts with this compound’s utility in reactive processes .

Diisopropylaminotrimethylsilane

Molecular Formula : C₉H₂₃NSi
Key Features :

  • Contains an amino (-N(C₃H₇)₂) group bonded to silicon.
  • Acts as a base in catalysis or protective reagent in organic synthesis.
Property This compound Diisopropylaminotrimethylsilane
Functional Group Isopropoxy Amino
Reactivity Nucleophilic substitution Basic, coordinates with metals
Applications Material modification Catalysis, reagent protection

The amino group in Diisopropylaminotrimethylsilane enables distinct applications in coordination chemistry, unlike the oxygen-centric reactivity of this compound .

Dichloromethylphenylsilane

Molecular Formula : C₇H₈Cl₂Si
Key Features :

  • Combines phenyl and chlorine substituents on silicon.
  • High reactivity for aryl-silicone synthesis.
Property This compound Dichloromethylphenylsilane
Substituents Methyl, isopropoxy Phenyl, Cl
Reactivity Moderate High (aryl and Cl reactivity)
Applications Crosslinking Aromatic silicone precursors

The phenyl group in Dichloromethylphenylsilane introduces aromaticity, expanding its use in specialized polymers compared to this compound’s aliphatic focus .

Research Findings and Trends

  • Reactivity vs. Stability: this compound balances reactivity (from the isopropoxy group) and stability (from methyl groups), making it ideal for controlled polymerization .
  • Safety Profile: Unlike chlorinated silanes (e.g., Dichlorodimethylsilane), this compound poses fewer corrosion hazards, aligning with green chemistry trends .
  • Market Demand: Its use in nanotechnology (e.g., surface functionalization of nanoparticles) is growing, outpacing traditional compounds like Hexamethyldisiloxane in advanced material sectors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diisopropenoxydimethylsilane

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